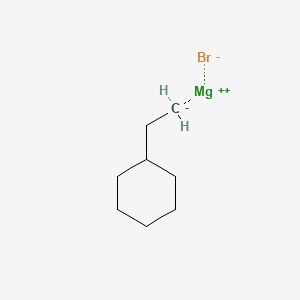
2-Cyclohexylethylmagnesium bromide
Übersicht
Beschreibung
2-Cyclohexylethylmagnesium bromide is a chemical compound with the molecular formula C8H15BrMg . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylethylmagnesium bromide consists of a cyclohexyl group, an ethyl group, a magnesium atom, and a bromide ion . The exact structure can be determined using various analytical techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
2-Cyclohexylethylmagnesium bromide has a molecular weight of 215.41 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Catalysis and Cross-Coupling Reactions
Iron-Amine Catalysis in Cross-Coupling : Iron complexes with chelating amine ligands have been applied in cross-coupling reactions, including the use of Grignard reagents like 2-cyclohexylethylmagnesium bromide. This demonstrates the utility of these reagents in facilitating important organic transformations (Bedford et al., 2016).
Transition-Metal-Free Synthesis : The combination of arylethylmagnesium bromides with aromatic nitriles, followed by reaction with water and N-iodosuccinimide, has been used to synthesize arylquinolines without transition metals (Naruto & Togo, 2020).
Metal-Dependent Reaction Tuning : Cyclopentylmagnesium bromide has been shown to have different reaction outcomes with aliphatic ketones based on the metal atom present. This highlights the versatility of Grignard reagents in different catalytic environments (Roy et al., 2009).
Synthesis of Organic Compounds
Synthesis of Cyclohexanones : Phenylmagnesium bromide and furylmagnesium iodide have been used for the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating the application of Grignard reagents in the formation of complex organic structures (Grootaert et al., 1982).
Formation of Allyldicyclopentadienyltitanium(III) Complexes : Isopropylmagnesium bromide's reaction with dicyclopentadienyltitanium dichloride and dienes forms allyldicyclopentadienyltitanium(III) complexes, an example of the complex coordination chemistry achievable with Grignard reagents (Martin & Jellinek, 1968).
Stereospecific Synthesis : The reaction of propargylmagnesium bromide with 2-(dimethoxymethyl)cyclohexanone has been used to synthesize stereochemical isomers, highlighting the role of Grignard reagents in achieving stereospecific outcomes (Liu et al., 2000).
Reaction Mechanisms and Structural Analysis
Desulfurization via Nickel Catalysis : Isopropylmagnesium bromide, in combination with nickel catalysis, has been utilized for the stereospecific reduction of vinyl sulfides to olefins, indicating the role of Grignard reagents in specific chemical transformations (Trost & Ornstein, 1981).
Reactivity and Addition to Triple Bonds : Alkylmagnesium bromides have been studied for their addition to the triple bond of 1-alkoxy-4-amino-2-butynes, demonstrating their reactivity in complex organic syntheses (Mornet & Gouin, 1975).
Synthesis of Cyclopentadienyl Complexes : Allylmagnesium bromide has been used in the synthesis of cyclopentadienylmolybdenum(II) and -(III) complexes, showcasing the role of Grignard reagents in organometallic chemistry (Wang et al., 1997).
Eigenschaften
IUPAC Name |
magnesium;ethylcyclohexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGHHSJJLPFU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1CCCCC1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylethylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



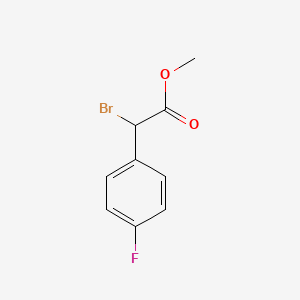
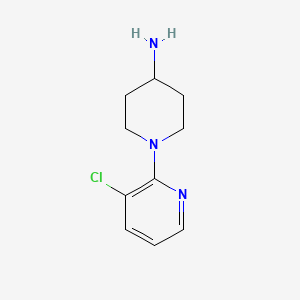
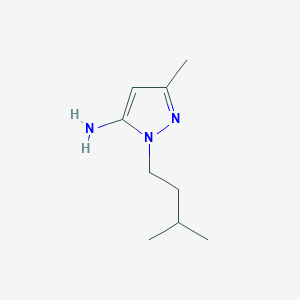
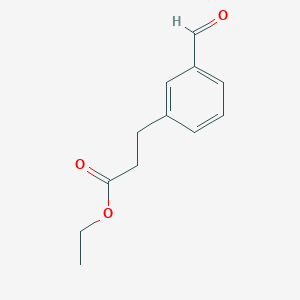
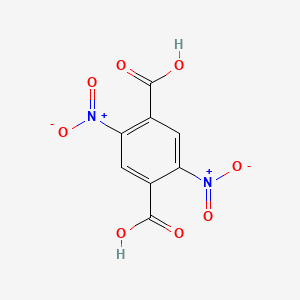
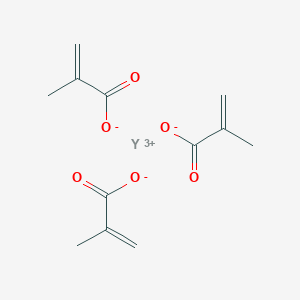
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
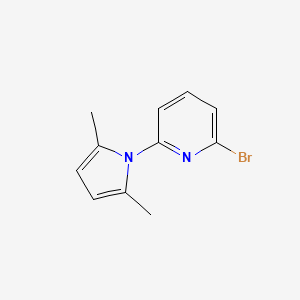
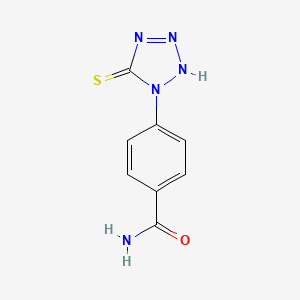
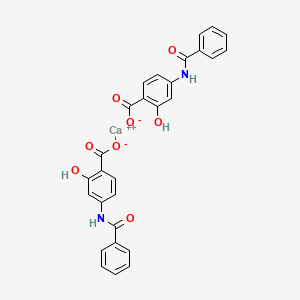
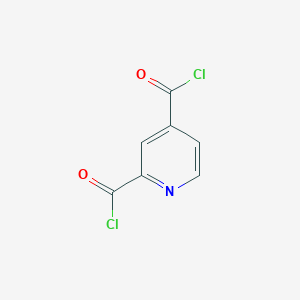
![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)